An In-depth Technical Guide to 4-(4-Fluoro-benzyl)-benzoic acid
An In-depth Technical Guide to 4-(4-Fluoro-benzyl)-benzoic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(4-Fluoro-benzyl)-benzoic acid (CAS No. 1181266-74-9). Intended for an audience of researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established principles of organic chemistry to offer field-proven insights. While experimental data for this specific molecule is limited in public literature, this guide extrapolates its likely characteristics and provides validated protocols for analogous transformations, serving as a foundational resource for its use in research and development.
Introduction and Molecular Overview
4-(4-Fluoro-benzyl)-benzoic acid is a diarylmethane derivative characterized by a benzoic acid moiety linked to a 4-fluorobenzyl group via a methylene bridge. The presence of three distinct structural features—the carboxylic acid group, the phenyl ring of the benzoic acid, and the fluorinated benzyl ring—imparts a unique combination of physicochemical properties and chemical reactivity.
The fluorine substituent is of particular interest in medicinal chemistry. Its high electronegativity and relatively small size can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making fluorinated compounds like this one attractive scaffolds in drug discovery. The carboxylic acid group provides a handle for forming various derivatives, such as esters and amides, and influences the compound's solubility and acidity.
This guide will delve into the known and predicted properties of this molecule, propose logical synthetic routes, and discuss its potential reactivity and applications, grounding the discussion in established chemical principles.
Physicochemical Properties
Detailed experimental data for 4-(4-Fluoro-benzyl)-benzoic acid is not widely available. The following table summarizes its basic identifiers and computed physicochemical properties. These computed values provide a useful starting point for experimental design, such as selecting appropriate solvent systems and anticipating the compound's behavior in biological assays.
| Property | Value | Source |
| CAS Number | 1181266-74-9 | [1] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1] |
| Molecular Weight | 230.23 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Inferred |
| XLogP3 | 4.1 | Computed[1] |
| Topological Polar Surface Area | 37.3 Ų | Computed[1] |
| Hydrogen Bond Donor Count | 1 | Computed[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed[1] |
| Rotatable Bond Count | 3 | Computed[1] |
| Exact Mass | 230.0743 g/mol | Computed[1] |
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Solubility Prediction: Based on its structure, 4-(4-Fluoro-benzyl)-benzoic acid is expected to be poorly soluble in water and soluble in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). The carboxylic acid moiety may allow for solubility in aqueous base through salt formation.
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pKa Prediction: The pKa of the carboxylic acid is predicted to be similar to that of benzoic acid (around 4.2), slightly influenced by the electron-donating nature of the benzyl group.
Synthesis of 4-(4-Fluoro-benzyl)-benzoic acid
While a specific, validated protocol for the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid is not readily found in the literature, several established synthetic methodologies can be logically applied. Two plausible routes are detailed below.
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[2] A plausible route to the target molecule involves the coupling of a benzyl halide with an arylboronic acid. Specifically, this would involve the reaction of 4-bromobenzyl bromide with 4-carboxyphenylboronic acid. However, a more common and often more successful approach for benzylic couplings involves the reaction of a benzyl halide with an organoboron reagent. A more direct route to a precursor would be the Suzuki coupling of 4-bromomethylbenzoate with 4-fluorophenylboronic acid, followed by hydrolysis of the ester.
An alternative and likely more efficient Suzuki coupling strategy would involve coupling 4-formylphenylboronic acid with 4-fluorobenzyl bromide, followed by oxidation of the resulting aldehyde to the carboxylic acid.
Experimental Protocol: Proposed Suzuki-Miyaura Coupling and Oxidation
Step 1: Synthesis of 4-(4-Fluorobenzyl)benzaldehyde
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To a reaction flask, add 4-formylphenylboronic acid (1.2 equivalents), 4-fluorobenzyl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (3.0 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 3:1 v/v).
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Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-fluorobenzyl)benzaldehyde.
Step 2: Oxidation to 4-(4-Fluoro-benzyl)-benzoic acid
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Dissolve the 4-(4-fluorobenzyl)benzaldehyde from the previous step in a suitable solvent such as acetone.
-
Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
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Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure and add water to the residue.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(4-fluoro-benzyl)-benzoic acid.
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The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Friedel-Crafts Alkylation Approach
The Friedel-Crafts alkylation offers a more direct approach to constructing the diarylmethane skeleton.[3][4] This would involve the reaction of a benzyl halide with an aromatic compound in the presence of a Lewis acid catalyst. A plausible route would be the alkylation of toluene with 4-fluorobenzyl chloride to form 4-(4-fluorobenzyl)-toluene, followed by oxidation of the methyl group to a carboxylic acid. A key challenge in Friedel-Crafts alkylation is controlling polyalkylation and isomerization, though with careful control of reaction conditions, this can be a viable method.
Experimental Protocol: Proposed Friedel-Crafts Alkylation and Oxidation
Step 1: Synthesis of 4-(4-Fluorobenzyl)-1-methylbenzene
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To a flask equipped with a stirrer and under an inert atmosphere, add an excess of toluene, which will also serve as the solvent.
-
Cool the toluene to 0 °C and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise.
-
Slowly add 4-fluorobenzyl chloride (1.0 equivalent) to the stirred suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the excess toluene by distillation.
-
The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Oxidation to 4-(4-Fluoro-benzyl)-benzoic acid
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To a reaction vessel, add the 4-(4-fluorobenzyl)-1-methylbenzene from the previous step.
-
Add an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).
-
Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with a strong acid, such as hydrochloric acid, which will precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 4-(4-fluoro-benzyl)-benzoic acid. Recrystallization can be performed for further purification.
Reactivity and Potential Transformations
The chemical reactivity of 4-(4-fluoro-benzyl)-benzoic acid is dictated by its functional groups.
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Carboxylic Acid Group: The -COOH group can undergo standard transformations, including:
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Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
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Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to form an amide.
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Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
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-
Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution. The substitution pattern will be directed by the existing substituents. The benzoic acid ring is deactivated by the carboxylic acid group (a meta-director), while the other ring is activated by the alkyl group (an ortho-, para-director) and influenced by the fluorine atom (an ortho-, para-director that is deactivating).
Potential Applications in Research and Drug Development
While specific biological activities for 4-(4-fluoro-benzyl)-benzoic acid are not documented, its structural motifs are present in various biologically active molecules. Diarylalkane structures are scaffolds for a range of therapeutic agents. The presence of the 4-fluorobenzyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
This compound could serve as a valuable building block for the synthesis of novel compounds for screening in various therapeutic areas, including:
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Oncology: Many kinase inhibitors and other anti-cancer agents feature diaryl structures.
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Inflammation: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a benzoic acid moiety.
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Infectious Diseases: The fluorinated aromatic ring can be a key feature in antimicrobial agents.[5]
Derivatives of this acid could be synthesized to probe structure-activity relationships in lead optimization campaigns.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-(4-Fluoro-benzyl)-benzoic acid. However, based on the properties of similar compounds like benzoic acid and other fluorinated aromatics, the following general precautions should be observed:
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed and may cause skin and eye irritation.[1][6] In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
4-(4-Fluoro-benzyl)-benzoic acid is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is currently scarce, its physicochemical properties can be reasonably predicted, and plausible synthetic routes can be designed based on well-established organic reactions. This technical guide provides a foundational understanding of the compound, offering researchers the necessary insights to begin working with and exploring the potential of this versatile molecule. As with any compound for which limited data exists, all experimental work should be conducted with appropriate safety precautions and on a small scale initially.
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